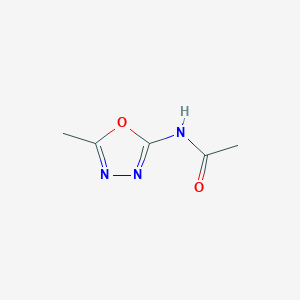

n-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide

Description

N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methyl group at position 5 and an acetamide moiety at position 2. The 1,3,4-oxadiazole ring is a bioisostere for esters, carbamates, and amides, enabling enhanced pharmacological activity through hydrogen bonding and improved metabolic stability . This scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors, making it a promising candidate for anticancer, antimicrobial, and enzyme-inhibitory applications .

Properties

CAS No. |

5378-58-5 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide |

InChI |

InChI=1S/C5H7N3O2/c1-3(9)6-5-8-7-4(2)10-5/h1-2H3,(H,6,8,9) |

InChI Key |

FMYGZTYBSSBVDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(O1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide generally follows a sequence starting from suitable hydrazides or hydrazines, which are cyclized to form the 1,3,4-oxadiazole ring. The methyl substituent at the 5-position is introduced via the appropriate carboxylic acid or its derivative. The acetamide group is either introduced before or after ring formation depending on the synthetic scheme.

Preparation of 5-Methyl-1,3,4-oxadiazole Core

One common approach involves the cyclization of an acyl hydrazide intermediate with dehydrating agents or under reflux conditions with phosphorus oxychloride (POCl3), which promotes ring closure to the oxadiazole.

- Example Procedure :

- Starting from 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or its ester, the hydrazide is prepared by reaction with hydrazine hydrate in ethanol under reflux for several hours (e.g., 5 h).

- The hydrazide intermediate is then cyclized using POCl3 under reflux for approximately 6 hours to yield the 5-methyl-1,3,4-oxadiazol-2-yl intermediate.

Introduction of the Acetamide Group

The acetamide moiety can be introduced by reaction of the oxadiazole intermediate with acetamide derivatives or by reductive amination strategies.

Reductive Alkylation Method :

According to patent literature, the reductive alkylation of a precursor compound with N-(4-fluoro-5-formylthiazol-2-yl)acetamide in the presence of sodium triacetoxyborohydride in ethyl acetate solvent at 30–40 °C overnight affords the acetamide-substituted product. This method involves mild conditions and allows for selective introduction of the acetamide functionality.Nucleophilic Substitution Approach :

In related oxadiazole derivatives, nucleophilic substitution of 5-mercapto-1,3,4-oxadiazol-2-yl intermediates with chloro or bromoacetamide derivatives in the presence of potassium carbonate in acetone at room temperature for 3–6 hours has been successfully employed. This method can be adapted for the methyl-substituted oxadiazole by using appropriate acetamide halides.

Detailed Reaction Conditions and Purification

Research Findings and Analytical Characterization

Spectroscopic Characterization :

The synthesized this compound and analogs are typically characterized by infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), and mass spectrometry (MS). Key IR bands include amide NH stretching (~3350 cm⁻¹) and characteristic oxadiazole C=N stretching (~1670–1690 cm⁻¹). NMR confirms the methyl group at the 5-position and the acetamide moiety.Purification Techniques :

Crystallization from ethanol is frequently used to purify intermediates and final products. Extraction and washing steps with aqueous acids or bases facilitate removal of impurities.Reaction Monitoring :

Thin-layer chromatography (TLC) is routinely employed to monitor reaction progress, ensuring completion before work-up.

Summary of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Hydrazide formation + POCl3 cyclization | Straightforward ring formation from ester precursor | High yield, well-established | Requires handling of POCl3 |

| Reductive alkylation | Mild conditions, selective acetamide introduction | Good functional group tolerance | Requires specialized reducing agent |

| Nucleophilic substitution | Uses mercapto-oxadiazole intermediates and haloacetamides | Versatile for various substitutions | May require careful control of base |

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other heterocyclic compounds .

Scientific Research Applications

N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is a compound with diverse applications in scientific research, spanning medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

- Medicinal Chemistry this compound is investigated as a pharmacophore for designing new drugs, particularly those with antimicrobial and anticancer properties. Oxadiazole derivatives have demonstrated potential as anticancer agents in studies, exhibiting cytotoxic activity against human cancer cell lines like colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) . Additionally, some derivatives show inhibitory activity against monoamine oxidase B (MAO-B) and HDAC8, enzymes relevant to neoplastic diseases . Certain synthesized 1,3,4-oxadiazole derivatives have shown antidepressant activity .

- Materials Science This compound is explored for developing novel materials that possess unique electronic and optical properties.

- Organic Synthesis this compound serves as a building block in synthesizing more complex molecules, thereby facilitating the development of new synthetic methodologies. For example, it is used in the synthesis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which may have antibacterial and anti-enzymatic properties .

Mechanism of Action

The mechanism of action of this compound involves interactions with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. The precise molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The pharmacological profile of N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide can be contextualized by comparing it to analogs with variations in substituents on the oxadiazole ring or adjacent functional groups. Below is a detailed comparison:

Structural and Functional Group Variations

Pharmacological and Physicochemical Comparisons

Lipophilicity and Bioavailability :

- The methyl group in this compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, phenyl (Compound 14) and trimethoxyphenyl (Compound 13) substitutions increase hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility .

- Fluorine in the fluorobenzyl derivative (Compound 12) improves metabolic stability and bioavailability via electronegative effects, making it superior for central nervous system targets .

Enzyme Inhibition Mechanisms: Compounds with sulfanyl/thio linkages (e.g., Compound 8, 12) exhibit stronger enzyme inhibition (e.g., MMP-9, SIRT2) due to covalent or non-covalent interactions with catalytic sites . The methyl group in the target compound may contribute to weaker enzyme binding compared to bulkier substituents like benzodioxolylmethyl (Compound 8), which showed IC₅₀ values of 8.2 µM for MMP-9 inhibition .

Anticancer Activity :

- Bulky substituents (e.g., tetrahydronaphthalenyloxy in Compound 8) enhance cytotoxicity against cancer cells (A549, C6) by promoting hydrophobic interactions with tumor-associated enzymes. The target compound’s smaller methyl group may limit this effect but could reduce off-target toxicity .

Antimicrobial Efficacy :

- Benzofuran hybrids (Compound 2a) demonstrate potent antimicrobial activity due to extended π-systems, whereas the target compound’s simpler structure may require adjuvant functional groups for similar efficacy .

Q & A

Q. What are the standard synthetic routes for N-(5-Methyl-1,3,4-oxadiazol-2-yl)acetamide and its derivatives?

The compound is typically synthesized via cyclization of carbohydrazide precursors. For example, furan-2-carbohydrazine reacts with acetamidobenzoic acid under reflux conditions to form the oxadiazole ring, followed by acetylation . Alternative methods include reacting 2-amino-5-methyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine, as described in protocols for analogous structures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm regiochemistry and substitution patterns, particularly distinguishing between oxadiazole ring protons (δ 8.5–9.0 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in oxadiazole) validate functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 183 for the parent compound) and fragmentation patterns confirm structural integrity .

Q. What biological assays are used to evaluate its therapeutic potential?

Common assays include:

- Lipoxygenase (LOX) inhibition : Measures anti-inflammatory activity via UV-Vis monitoring of linoleic acid oxidation .

- Antibacterial screening : Agar diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Colorimetric methods for α-glucosidase or cholinesterase activity, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How to optimize reaction conditions to minimize by-products during oxadiazole cyclization?

By-product formation (e.g., open-chain intermediates) can be reduced by:

- Using anhydrous solvents (e.g., dioxane) and controlled stoichiometry of reagents .

- Employing microwave-assisted synthesis to shorten reaction time and improve yield .

- Monitoring progress via TLC (hexane:ethyl acetate, 9:1) to terminate reactions at optimal conversion .

Q. How to resolve discrepancies between theoretical and observed NMR shifts?

Discrepancies often arise from solvent effects or hydrogen bonding. Strategies include:

- Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

- Variable-temperature NMR to identify dynamic effects (e.g., tautomerism in oxadiazole rings) .

- 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .

Q. How to address contradictory enzyme inhibition results across derivatives?

Contradictions may stem from solubility or assay interference. Mitigation steps:

- Normalize activity data to compound solubility (e.g., DMSO concentration ≤1% v/v) .

- Use positive controls (e.g., acarbose for α-glucosidase) to validate assay conditions .

- Perform molecular docking to correlate inhibitory activity with binding affinities .

Q. What challenges arise in crystal structure determination using SHELX?

Challenges include:

Q. How to mitigate hydrolysis during purification of this compound?

Hydrolysis of the oxadiazole ring can be minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.